molecular formula C13H20N2 B3372638 4-[(3-Methylpiperidin-1-yl)methyl]aniline CAS No. 926207-93-4

4-[(3-Methylpiperidin-1-yl)methyl]aniline

Cat. No. B3372638
CAS RN: 926207-93-4
M. Wt: 204.31 g/mol
InChI Key: SGENRNIJCPZVRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(3-Methylpiperidin-1-yl)methyl]aniline” is a chemical compound with the molecular formula C13H20N2 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “4-[(3-Methylpiperidin-1-yl)methyl]aniline” consists of a benzene ring (aniline) attached to a 3-methylpiperidine ring via a methylene bridge . The molecular weight of the compound is 204.31 .


Physical And Chemical Properties Analysis

“4-[(3-Methylpiperidin-1-yl)methyl]aniline” is a solid at room temperature . The predicted melting point is 99.65°C, and the predicted boiling point is approximately 316.8°C at 760 mmHg . The compound has a predicted density of approximately 1.0 g/cm3 and a refractive index of 1.57 .

Scientific Research Applications

Drug Design and Synthesis

Piperidine derivatives, such as “4-[(3-Methylpiperidin-1-yl)methyl]aniline”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biologically Active Compounds

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The latest scientific advances in the discovery and biological evaluation of potential drugs often involve piperidine moiety .

Ligand for Metal Complexes

Tris(pyrazolyl)methane (Tpm) ligands, which can be synthesized from “4-[(3-Methylpiperidin-1-yl)methyl]aniline”, have been exploited for a broad range of applications, including catalysis and biomedical chemistry .

Chemotherapeutic Applications

For instance, the molecule [TpmMn(CO)3]PF6, which can be synthesized from “4-[(3-Methylpiperidin-1-yl)methyl]aniline”, has been investigated as a chemotherapeutic to treat colon cancer .

Cognitive Function Improvement

In the field of neuroscience, “4-[(3-Methylpiperidin-1-yl)methyl]aniline” and its derivatives have been studied for their potential to improve cognitive function . Specifically, 5-HT6 receptor (5-HT6R) antagonists, which can be synthesized from this compound, are known to improve cognitive function in numerous animal models .

Alkaloid Synthesis

Piperidine derivatives are also present in alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological activities and are used in medicine, as well as in agriculture as pesticides .

Mechanism of Action

Target of Action

This compound is often used for proteomics research , suggesting it may interact with a variety of proteins or enzymes

Mode of Action

As a biochemical used in proteomics research , it may interact with its targets in a way that modulates their function, leading to changes in cellular processes. More detailed studies are required to elucidate the exact nature of these interactions.

Biochemical Pathways

Given its use in proteomics research , it is likely that it influences multiple pathways, depending on the proteins it interacts with

Result of Action

As a biochemical used in proteomics research , it likely has diverse effects depending on the specific proteins it interacts with and the cellular context. More research is needed to elucidate these effects.

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity. For instance, it is recommended to store this compound at room temperature .

properties

IUPAC Name

4-[(3-methylpiperidin-1-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-3-2-8-15(9-11)10-12-4-6-13(14)7-5-12/h4-7,11H,2-3,8-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGENRNIJCPZVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Methylpiperidin-1-yl)methyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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